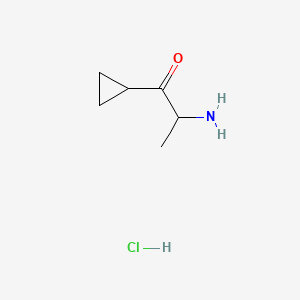
1,3-Dioxoisoindolin-2-yl 4-(N,N-dipropylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Méthodes De Préparation
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate typically involves multiple steps One common synthetic route includes the reaction of phthalic anhydride with an amine to form the phthalimide coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium hydroxide or other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dipropylsulfamoyl)benzoate can be compared with other phthalimide derivatives:
1,3-Dioxoisoindolin-2-yl pivalate: Similar structure but different functional groups.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione: Another phthalimide derivative with different substituents.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: Contains a thiocarbamate group instead of a benzoate group .
Propriétés
Formule moléculaire |
C21H22N2O6S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H22N2O6S/c1-3-13-22(14-4-2)30(27,28)16-11-9-15(10-12-16)21(26)29-23-19(24)17-7-5-6-8-18(17)20(23)25/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
XLJXEHLXXMVKTH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)


![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)




![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)

![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
